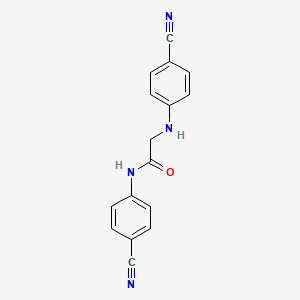

N-(4-cyanophenyl)-2-((4-cyanophenyl)amino)acetamide

Description

N-(4-cyanophenyl)-2-((4-cyanophenyl)amino)acetamide is a bis-cyano-substituted acetamide derivative characterized by two 4-cyanophenyl groups attached to the acetamide backbone. This compound has been explored in medicinal chemistry for its structural versatility, particularly in drug discovery programs targeting enzyme modulation or receptor binding due to the amide linkage’s ability to participate in hydrogen bonding .

Properties

Molecular Formula |

C16H12N4O |

|---|---|

Molecular Weight |

276.29 g/mol |

IUPAC Name |

2-(4-cyanoanilino)-N-(4-cyanophenyl)acetamide |

InChI |

InChI=1S/C16H12N4O/c17-9-12-1-5-14(6-2-12)19-11-16(21)20-15-7-3-13(10-18)4-8-15/h1-8,19H,11H2,(H,20,21) |

InChI Key |

NGYKARVKRTWRNZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C#N)NCC(=O)NC2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanophenyl)-2-((4-cyanophenyl)amino)acetamide typically involves the reaction of 4-cyanophenylamine with acetic anhydride. The reaction is carried out under controlled conditions, usually at elevated temperatures, to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanophenyl)-2-((4-cyanophenyl)amino)acetamide undergoes various chemical reactions, including:

Nucleophilic substitution: This compound can participate in nucleophilic substitution reactions, where the cyanophenyl groups can be replaced by other nucleophiles.

Oxidation and reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Nucleophiles: Such as amines and thiols for substitution reactions.

Oxidizing agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.

Reducing agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can produce different oxidation states and reduced forms of the compound .

Scientific Research Applications

N-(4-cyanophenyl)-2-((4-cyanophenyl)amino)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-2-((4-cyanophenyl)amino)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

2-Chloro-N-(4-cyanophenyl)acetamide (CAS 114807-80-6)

- Structure: Replaces the amino-linked 4-cyanophenyl group with a chlorine atom.

- Key Differences: The chloro substituent increases electrophilicity but reduces hydrogen-bonding capacity compared to the amino-cyanophenyl group.

- Applications : Used in synthetic organic chemistry as a halogenated intermediate; however, halogenated analogs may pose higher environmental and health risks .

N-(4-Methoxyphenyl)-2-[(2-aminophenyl)sulfanyl]acetamide

N-[4-(4-Cyanophenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide (CAS 922480-60-2)

- Structure : Features a thiazole heterocycle and ethoxyphenyl group.

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| N-(4-cyanophenyl)-2-((4-cyanophenyl)amino)acetamide | C₁₆H₁₂N₄O | 276.30 | Bis-4-cyanophenyl, amide |

| 2-Chloro-N-(4-cyanophenyl)acetamide | C₉H₇ClN₂O | 194.62 | Chloro, cyano, amide |

| N-(4-Methoxyphenyl)-2-sulfanylacetamide | C₁₅H₁₄N₂O₂S | 298.35 | Methoxy, sulfanyl, amide |

Research Findings and Implications

Electron-Withdrawing vs.

Heterocyclic Modifications : Thiazole or fluorinated derivatives demonstrate improved pharmacokinetic profiles, suggesting structural diversification as a key strategy in drug design .

Synthetic Challenges: Halogenated analogs face scalability issues due to safety concerns, whereas cyano-substituted compounds offer a balance between reactivity and safety .

Biological Activity

N-(4-cyanophenyl)-2-((4-cyanophenyl)amino)acetamide is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 276.29 g/mol

- Structure : The compound features two cyanophenyl groups attached to an acetamide moiety, which enhances its electronic and steric properties, making it suitable for various applications in drug development and materials science.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate various biochemical pathways, leading to diverse biological effects:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can be beneficial in treating diseases characterized by dysregulated enzyme activity.

- Receptor Interaction : It may also act on specific receptors, influencing cellular signaling pathways that are critical for various physiological processes.

Biological Activity

This compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies indicate that the compound has significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, it has shown effective inhibition against strains such as Escherichia coli and Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM .

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

- Insecticidal Activity : The compound has demonstrated insecticidal properties by targeting the ryanodine receptor in insects, disrupting calcium ion regulation, which is crucial for muscle contraction and other physiological functions.

Case Studies

- Antimicrobial Evaluation : A systematic evaluation of this compound revealed its potent activity against various microbial strains. In vitro studies showed that it effectively inhibited the growth of pathogenic bacteria and fungi, making it a candidate for further development as an antimicrobial agent .

- Pharmacological Studies : Research into the pharmacological applications of this compound highlighted its potential as a therapeutic agent targeting specific diseases through enzyme inhibition and receptor modulation .

- Insecticide Development : The insecticidal properties observed in laboratory settings suggest that this compound could be developed into a new class of insecticides, providing an environmentally friendly alternative to existing chemical pesticides.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.